4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide
Overview
Description
4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This results in the accumulation of acetylated histones, leading to the activation of tumor suppressor genes and the repression of oncogenes. 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide has also been found to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins.
Biochemical and Physiological Effects
4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been shown to induce changes in the expression of various genes involved in cell cycle regulation, apoptosis, and differentiation. It has also been found to affect the expression of genes involved in immune response and inflammation. In addition, 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been shown to induce changes in the levels of various signaling molecules, such as p53, NF-κB, and Akt, which are involved in cell survival and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide is its potent anti-cancer activity, which has been demonstrated in various preclinical studies. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of combination therapies that involve 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide and other chemotherapeutic agents, such as immune checkpoint inhibitors and targeted therapies. Another area of interest is the investigation of the potential applications of 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies to understand the mechanisms of resistance to 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide and to identify biomarkers that can predict response to treatment.
Scientific Research Applications
4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including breast, prostate, lung, and colon cancer. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
properties
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-[3-(4-methylphenyl)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-6-9-16(10-7-14)5-4-12-20-19(22)17-11-8-15(2)18(13-17)21-25(3,23)24/h6-11,13,21H,4-5,12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWVQVUMPZGSPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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